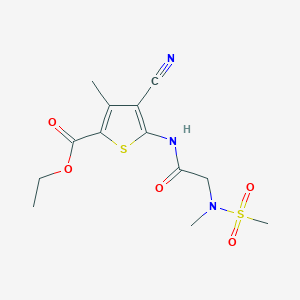

ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a multi-substituted framework. The thiophene ring is functionalized at position 2 with an ethyl ester group, position 4 with a cyano group, position 3 with a methyl group, and position 5 with a complex acetamido substituent containing an N-methylmethylsulfonamido moiety. The sulfonamide group is known to enhance pharmacokinetic properties, such as solubility and metabolic stability, while the cyano and ester groups may contribute to electrophilic reactivity or serve as synthetic handles for further derivatization .

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S2/c1-5-21-13(18)11-8(2)9(6-14)12(22-11)15-10(17)7-16(3)23(4,19)20/h5,7H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDNETQFRGTBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN(C)S(=O)(=O)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an acyl chloride reacts with an amine.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride.

Esterification: Finally, the ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate depends on its specific application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate (Compound 2b, )

- Key Differences: Lacks the methyl group at position 3 and the N-methylmethylsulfonamido acetamido group at position 3. Features a phenylamino substituent at position 5 instead.

- Implications: The phenylamino group may reduce solubility compared to the sulfonamide-containing target compound due to decreased polarity. The absence of the methyl group at position 3 could alter steric hindrance, affecting binding affinity in biological targets .

Ethyl-5-(4-chlorophenyl)-3-[N-(substituted)sulfonamide]thiophene-2-carboxylate derivatives ()

- Key Differences :

- Substituents at position 5 include sulfadiazine-derived groups (e.g., sulfaguanidine) rather than the N-methylmethylsulfonamido acetamido moiety.

- Implications :

Propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate ()

- Key Differences: Position 2 has a propan-2-yl ester instead of an ethyl ester. Position 5 features a 2-phenylbutanoylamino group rather than the sulfonamido acetamido chain.

- Implications: The bulkier propan-2-yl ester may influence crystallinity and melting points.

Physicochemical Properties

Impurity Profiles

- Dimer Impurities () : Strontium ranelate synthesis produces dimer impurities (Impurity-A/B) structurally analogous to the target compound. These impurities form via unintended coupling during synthesis, necessitating HPLC purification (<0.02% threshold) .

- Target Compound : Similar dimerization risks may exist, requiring stringent quality control during scale-up.

Biological Activity

Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from thiophene derivatives. The process includes the introduction of cyano and carboxylate groups, as well as the incorporation of the methylsulfonamido moiety. The compound can be synthesized using standard organic reactions such as nucleophilic substitutions and condensation reactions, with yields varying based on the specific reaction conditions employed.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using various in vitro assays, including:

- DPPH Radical Scavenging : This assay measures the ability of a compound to donate electrons to stabilize free radicals.

- Nitric Oxide Scavenging : Evaluates the capacity to neutralize nitric oxide, a reactive nitrogen species.

In studies, compounds with similar structures have shown effective scavenging activity, which is attributed to the presence of electron-donating groups that stabilize free radicals .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notable findings include:

- Inhibition of Gram-positive and Gram-negative Bacteria : Compounds with thiophene rings have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

-

Study on Antioxidant Properties :

In a comparative study, several thiophene derivatives were evaluated for their antioxidant capabilities. Ethyl 4-cyano compounds displayed superior activity compared to standard antioxidants at similar concentrations, suggesting potential therapeutic applications in oxidative stress-related diseases . -

Antibacterial Evaluation :

A series of synthesized thiophene-based compounds were tested against Bacillus subtilis, E. coli, and S. aureus. The results indicated that modifications in substituents significantly influenced antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity due to better interaction with bacterial enzymes .

Research Findings Summary Table

Q & A

Q. What are the key synthetic routes for ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate?

The synthesis typically involves a multi-step approach:

- Thiophene core formation : The Gewald reaction is a foundational method, where ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux in ethanol or DMF to form the thiophene backbone .

- Functionalization : The N-methylmethylsulfonamido and acetamido groups are introduced via nucleophilic substitution or coupling reactions. For example, chloroacetylation followed by sulfonamide formation under basic conditions (e.g., triethylamine) .

- Optimization : Solvents like dichloromethane or DMF and catalysts like sodium hydride are critical for high yields (≥70%) .

Q. How is the compound characterized to confirm structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C3, cyano at C4) and confirm regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₈N₄O₅S₂) and detects isotopic patterns for sulfur .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by HPLC) .

Q. What functional group transformations are feasible for this compound?

- Ester hydrolysis : The ethyl ester can be hydrolyzed to a carboxylic acid using NaOH/EtOH, enabling further derivatization .

- Sulfonamide modification : The N-methylmethylsulfonamido group undergoes nucleophilic substitution with amines or thiols under basic conditions .

- Cyano group reactions : The cyano group can be reduced to an amine (e.g., via LiAlH₄) or converted to a tetrazole via [3+2] cycloaddition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar thiophene derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace cyano with nitro) and compare bioactivity data. For example, 4-cyano analogs show enhanced enzyme inhibition vs. 4-nitro derivatives due to electron-withdrawing effects .

- Dose-response assays : Use IC₅₀/EC₅₀ comparisons across studies to identify potency discrepancies caused by assay conditions (e.g., cell line variability) .

- Computational docking : Validate target binding modes using molecular dynamics simulations (e.g., AutoDock Vina) to explain activity differences .

Q. What computational methods predict the compound’s reactivity in electrophilic substitutions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For thiophene derivatives, C5 is typically more reactive than C4 due to electron-deficient cyano groups .

- Hammett constants : Quantify substituent effects (e.g., σₚ values for cyano: +0.66) to predict reaction rates in aromatic substitutions .

- Solvent modeling : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for regioselective reactions .

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (80–120°C), catalyst loading (5–20 mol%), and solvent polarity .

- Continuous flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., Gewald reaction) to reduce byproducts .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.